1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Description
1-{2-[2-(2-Allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an allyl group, a chlorophenoxy group, and an ethoxyethyl chain, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
1-[2-[2-(2-chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2.ClH/c1-3-5-16-6-4-7-17(19)18(16)23-15-14-22-13-12-21-10-8-20(2)9-11-21;/h3-4,6-7H,1,5,8-15H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOQDZAJZKKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=C(C=CC=C2Cl)CC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-allyl-6-chlorophenol with ethylene oxide under basic conditions to form 2-(2-allyl-6-chlorophenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-chloroethyl ethyl ether in the presence of a base to form 2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl chloride.
Piperazine Substitution: The final step involves the reaction of the ether intermediate with 4-methylpiperazine in the presence of a suitable solvent, such as dichloromethane, to yield the desired compound. The hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The chlorophenoxy group can be reduced to a phenol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, such as methyl iodide or ethyl bromide.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Phenols.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with various receptors, enzymes, or ion channels, depending on its structural features.
Pathways Involved: The exact pathways can vary, but it may modulate signaling pathways, inhibit enzyme activity, or alter ion channel function, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-ethylpiperazine hydrochloride
- 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-phenylpiperazine hydrochloride
Comparison:
- Structural Differences: The primary differences lie in the substituents on the piperazine ring, which can significantly affect the compound’s reactivity and biological activity.
- Uniqueness: 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of 1-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
